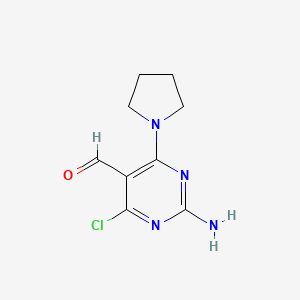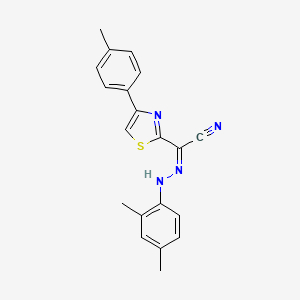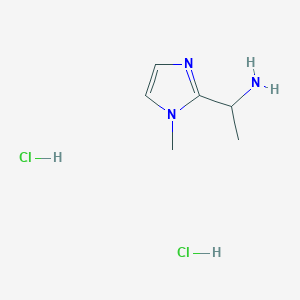
N-((3-(4-chlorophenyl)thioureido)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antimicrobial Applications
N-((3-(4-chlorophenyl)thioureido)methyl)benzamide derivatives have been synthesized and tested for their antimicrobial properties. Studies have demonstrated these compounds' potential in inhibiting the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, particularly in their biofilm forms. This suggests the potential for these derivatives to be developed into novel antimicrobial agents with specific efficacy against biofilm-associated infections, a significant challenge in clinical settings due to their resistance to conventional antibiotics. The structure-activity relationship indicates that the antimicrobial activity can be correlated with specific substituents on the thiourea moiety, highlighting the importance of chemical modifications to enhance antibacterial and antifungal properties (Limban et al., 2011).
Synthesis and Characterization
The chemical synthesis and characterization of N-((3-(4-chlorophenyl)thioureido)methyl)benzamide and its derivatives involve various methodologies, including the reaction of benzoyl chloride with ammonium thiocyanate and subsequent reactions with amines. These synthetic routes are crucial for preparing thiourea compounds, which have shown promising results as corrosion inhibitors in industrial applications. The synthesis methods also include characterizations such as elemental analysis and spectroscopic techniques, providing detailed insights into the compounds' structures and properties. These methods are foundational for further modifications and optimizations of the derivatives for specific applications (Zulkifli et al., 2017).
Material Science Applications
In material science, the derivatives of N-((3-(4-chlorophenyl)thioureido)methyl)benzamide have been explored for their potential in creating hybrid nanosystems. These systems combine the chemical compounds with nanostructures such as Fe3O4@C18 core@shell nanoparticles to develop novel antifungal strategies. Such hybrid formulations have shown increased efficiency in preventing biofilm development by Candida albicans, suggesting their potential in both prophylactic and therapeutic applications against fungal infections. Moreover, these studies highlight the role of nano-carriers in enhancing the bioavailability and efficacy of antimicrobial substances, paving the way for innovative antifungal treatments (Limban et al., 2018).
properties
IUPAC Name |
N-[[(4-chlorophenyl)carbamothioylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3OS/c16-12-6-8-13(9-7-12)19-15(21)18-10-17-14(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKSDBBZFPODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4-chlorophenyl)thioureido)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2672334.png)




![(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B2672343.png)
![7'-Benzyl-6'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one oxime](/img/structure/B2672345.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2672346.png)

![2-[4-(4-Nitrophenyl)benzenesulfonamido]acetic acid](/img/structure/B2672348.png)
![2-amino-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2672349.png)
![N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2672351.png)
![N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2672352.png)